170-Fold Increase in μ-Opioid Receptor Affinity by Dmp Substitution for Phe3 in Dermorphin Heptapeptide
In a direct head-to-head comparison within the dermorphin (DM) heptapeptide scaffold, replacement of the Phe3 residue with L-Dmp produced analog [L-Dmp³]DM, which exhibited a 170-fold increase in μ-opioid receptor binding affinity relative to the parent DM peptide [1]. Concurrently, δ-receptor affinity increased by only 4-fold, yielding a net 40-fold improvement in μ-receptor selectivity [1]. The D-Dmp³ substitution, in contrast, produced a marked loss in receptor affinity and selectivity, confirming the stereochemical specificity of this effect [1].
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki ratio, parent vs. Dmp-substituted) |
|---|---|
| Target Compound Data | [L-Dmp³]DM: 170-fold increase in μ-affinity relative to parent DM; 40-fold net improvement in μ-selectivity |
| Comparator Or Baseline | Dermorphin (DM, Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂): baseline μ-affinity; δ-affinity 4-fold lower than Dmp analog |
| Quantified Difference | 170-fold improvement in μ-affinity; 40-fold net μ-selectivity gain |
| Conditions | Radioligand binding assay using rat brain membrane preparations; μ-receptor labeled with [³H]DAMGO; δ-receptor labeled with [³H]DPDPE |
Why This Matters
A 170-fold affinity improvement within an identical peptide scaffold demonstrates that Boc-Dmp is not a conservative replacement for Boc-Phe; procurement of Boc-Dmp directly determines whether the resulting peptide achieves nanomolar or micromolar target affinity.
- [1] Ambo A, Murase H, Niizuma H, Ouchi H, Yamamoto Y, Sasaki Y. Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity. Bioorg Med Chem Lett. 2003; Data summarized in Sasaki Y, Ambo A. Int J Med Chem. 2012;2012:498901, Table 1. View Source
